(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol
Description
(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol is a chiral compound belonging to the TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) family. Its core structure consists of a 1,3-dioxolane ring substituted with two methyl and ethyl groups at the 2-position and two hydroxymethyl groups at the 4- and 5-positions, configured in a trans-(4S,5S) stereochemistry. This compound is distinguished by its mixed alkyl substituents (ethyl and methyl), which introduce unique steric and electronic properties compared to conventional TADDOL derivatives with symmetric substituents (e.g., 2,2-dimethyl or 2,2-diphenyl groups) .
TADDOL derivatives are widely recognized for their applications in asymmetric catalysis, chiral resolution, and materials science due to their rigid, C2-symmetric backbone and ability to form stable chiral complexes . The ethyl-methyl substitution in this compound may modulate solubility, steric bulk, and catalytic efficiency, making it a candidate for specialized enantioselective reactions or chiral dopants in liquid crystals .
Properties
CAS No. |
94134-59-5 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
[(4S,5R)-2-ethyl-5-(hydroxymethyl)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C8H16O4/c1-3-8(2)11-6(4-9)7(5-10)12-8/h6-7,9-10H,3-5H2,1-2H3/t6-,7+,8? |
InChI Key |
JIZFDENKQQMMQA-DHBOJHSNSA-N |
Isomeric SMILES |
CCC1(O[C@@H]([C@@H](O1)CO)CO)C |
Canonical SMILES |
CCC1(OC(C(O1)CO)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol typically involves the reaction of ethyl and methyl-substituted dioxolane precursors with appropriate reagents under controlled conditions. One common method involves the use of Lewis acid catalysis to facilitate the formation of the dioxolane ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the process are selected to optimize the reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of dioxolane derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially converting carbonyl groups back to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane ketones, while reduction can produce dioxolane alcohols.
Scientific Research Applications
(4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (4S-trans)-2-Ethyl-2-methyl-1,3-dioxolane-4,5-dimethanol exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Performance in Catalysis
- Enantioselectivity: Symmetric TADDOLs (e.g., 2,2-dimethyl or diphenyl) exhibit superior enantioselectivity (>90% ee) in titanium-mediated aldol reactions due to their C2 symmetry and optimal steric shielding .
- Recyclability: Ionic liquid-tagged TADDOLs show improved recyclability in organocatalysis (e.g., hetero-Diels-Alder reactions) but suffer from reduced activity (50% ee in some cases) due to steric hindrance from tags . The ethyl-methyl variant’s simpler structure may avoid such trade-offs.
Key Research Findings
Solubility: Alkyl-substituted TADDOLs exhibit improved solubility in apolar solvents, advantageous for reactions in non-polar media .
Limitations : Asymmetric substituents may reduce enantioselectivity in reactions requiring strict C2 symmetry (e.g., Seebach’s titanium TADDOLates) .
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